

2-Hydroxyethyl N-benzylcarbamate: An Examination of Available Pharmacological Data

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Compound of Interest

Compound Name: *Buramate*

Cat. No.: *B1668065*

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyethyl N-benzylcarbamate, also known by the synonym **Buramate**, is a chemical compound with the molecular formula $C_{10}H_{13}NO_3$.^{[1][2][3]} While it is commercially available from various chemical suppliers, a comprehensive and clear pharmacological profile of this molecule is not well-established in publicly accessible scientific literature. The available information presents conflicting accounts of its primary biological activity, creating a challenging landscape for researchers. This document aims to consolidate and clarify the existing, albeit limited, data on the pharmacology of 2-hydroxyethyl N-benzylcarbamate.

Contradictory Pharmacological Classifications

There are significant discrepancies in the literature regarding the pharmacological classification of 2-hydroxyethyl N-benzylcarbamate. One source describes the compound as an inhibitor of acetylcholinesterase (AChE).^[4] According to this profile, the molecule binds to the active site of AChE, leading to an accumulation of acetylcholine in the synapse, which can result in muscle paralysis.^[4] This mechanism of action is characteristic of carbamate insecticides and some therapeutic agents used in the treatment of myasthenia gravis and Alzheimer's disease.

In stark contrast, other sources have classified 2-hydroxyethyl N-benzylcarbamate as an antipsychotic and an anticonvulsant. However, these classifications are not substantiated with detailed experimental data or references to primary research in the available search results.

The mechanisms by which it would exert such effects are not described. Antipsychotic medications typically act on dopamine and serotonin receptors, while anticonvulsants have a wide range of mechanisms, including modulation of ion channels and enhancement of GABAergic inhibition.

Due to these conflicting reports, the true pharmacological nature of 2-hydroxyethyl N-benzylcarbamate remains ambiguous.

Physicochemical Properties

A summary of the available physicochemical properties for 2-hydroxyethyl N-benzylcarbamate is presented in the table below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ NO ₃	
Molecular Weight	195.22 g/mol	
Melting Point	42 °C	
LogP	0.99	
Topological Polar Surface Area (TPSA)	58.56 Å ²	
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	4	
Rotatable Bond Count	5	

Synthesis

The synthesis of 2-hydroxyethyl N-benzylcarbamate has been described as the reaction of phenylmethylaniline (benzylamine) with ethylene carbonate.

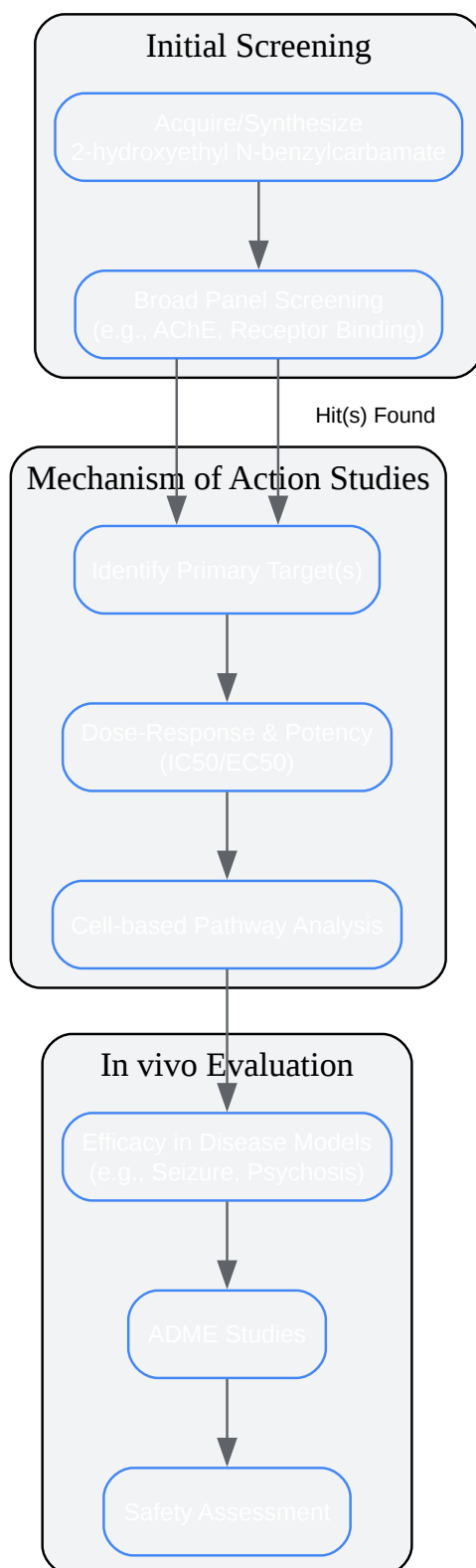
Experimental Data and Methodologies

A thorough review of the available literature did not yield any detailed experimental protocols or quantitative pharmacological data for 2-hydroxyethyl N-benzylcarbamate. Key metrics such as IC_{50} or K_i values for acetylcholinesterase inhibition, or ED_{50} values for anticonvulsant or antipsychotic activity, are not publicly documented. Furthermore, there is no information available regarding its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) or its pharmacodynamic effects in preclinical models.

Signaling Pathways and Mechanisms of Action

Given the contradictory information and the lack of detailed studies, it is not possible to delineate the signaling pathways through which 2-hydroxyethyl N-benzylcarbamate may act. If it functions as an acetylcholinesterase inhibitor, the primary effect would be an increase in acetylcholine levels in the synaptic cleft, leading to enhanced signaling at cholinergic receptors. However, without experimental validation, this remains a theoretical mechanism. The potential signaling pathways related to any antipsychotic or anticonvulsant activity are entirely speculative at this time.

To visualize the hypothetical workflow for characterizing an unknown compound like 2-hydroxyethyl N-benzylcarbamate, the following diagram is presented.



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A proposed workflow for the pharmacological characterization of 2-hydroxyethyl N-benzylcarbamate.

Conclusion and Future Directions

The currently available information on the pharmacology of 2-hydroxyethyl N-benzylcarbamate is sparse and contradictory. There is an urgent need for primary research to elucidate its true biological activity and mechanism of action. Key experimental steps should include:

- Independent verification of acetylcholinesterase inhibitory activity.
- Screening against a panel of receptors and enzymes relevant to antipsychotic and anticonvulsant activity.
- In vivo studies in appropriate animal models to assess its behavioral effects.
- Detailed pharmacokinetic and toxicological profiling.

Without such fundamental data, the potential of 2-hydroxyethyl N-benzylcarbamate as a pharmacological agent or research tool remains unknown. Researchers interested in this compound should approach its use with caution and prioritize a thorough in-house characterization.

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